1-Ethoxycyclohexa-1,4-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

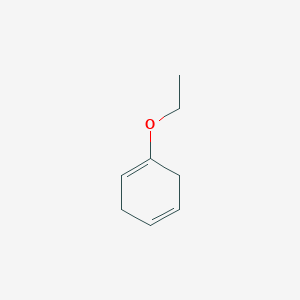

1-Ethoxycyclohexa-1,4-diene is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1.1 Transfer Hydrogenation Reactions

One of the prominent applications of 1-ethoxycyclohexa-1,4-diene is as a reagent in transfer hydrogenation reactions. This compound can serve as a surrogate for more hazardous hydrogen sources, facilitating safer synthetic processes. Research indicates that cyclohexa-1,4-dienes can be employed in transition-metal-free ionic transfer processes to produce various organic compounds efficiently. For instance, Kihara et al. demonstrated the use of cyclohexa-1,4-dienes in B(C6F5)3-catalyzed transfer reactions, where they acted as hydride donors for the reduction of dithioacetals and other substrates .

Table 1: Comparison of Transfer Hydrogenation Reagents

| Reagent Type | Description | Advantages |

|---|---|---|

| This compound | Surrogate for Si-H/Ge-H bonds | Safer handling, effective reduction |

| Traditional Hydrides | Gaseous or pyrophoric compounds | High reactivity |

| Ionic Transfer Agents | Utilizes ionic pairs for bond formation | Versatile applications |

1.2 Diels-Alder Reactions

Another significant application is in Diels-Alder reactions, where this compound can act as a diene component. Its ability to undergo cycloaddition makes it valuable for synthesizing complex cyclic structures. The reactivity of this compound allows for the formation of various substituted cyclohexenes, which are important intermediates in organic synthesis .

Material Science

2.1 Polymerization Processes

In material science, this compound has potential applications in polymerization processes. Its structure allows for the formation of polymers with unique properties when subjected to radical polymerization conditions. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to the presence of aromatic structures formed during polymerization .

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate |

Medicinal Chemistry

3.1 Anticancer Research

Emerging studies suggest that derivatives of cyclohexa-1,4-diene may have anticancer properties due to their ability to induce apoptosis in cancer cells. The structural modifications of this compound can lead to compounds that interact with specific biological targets involved in cancer progression .

Case Study: Anticancer Activity

A recent study highlighted the synthesis of derivatives from this compound and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Propiedades

Número CAS |

55983-17-0 |

|---|---|

Fórmula molecular |

C8H12O |

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

1-ethoxycyclohexa-1,4-diene |

InChI |

InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 |

Clave InChI |

XDTREEQQVCXUEZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CCC=CC1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.